molecular formula C7H6BrClN2O2 B12965675 (4-Bromo-5-chloro-2-nitrophenyl)methanamine

(4-Bromo-5-chloro-2-nitrophenyl)methanamine

Cat. No.: B12965675
M. Wt: 265.49 g/mol
InChI Key: IXPBRHAUCDSDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-5-chloro-2-nitrophenyl)methanamine is an aromatic amine compound with the molecular formula C7H6BrClN2O2 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-nitrophenyl)methanamine typically involves multiple steps, including nitration, halogenation, and amination reactions. One common synthetic route is as follows:

    Nitration: The starting material, 4-chloro-2-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated compound is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position.

    Amination: Finally, the nitro group is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of bromine or chlorine.

Scientific Research Applications

(4-Bromo-5-chloro-2-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins, enzymes, or DNA, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloroaniline: Similar structure but lacks the nitro group.

    5-Bromo-2-chloro-4-nitroaniline: Similar structure but with different positioning of functional groups.

    4-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.

Uniqueness

(4-Bromo-5-chloro-2-nitrophenyl)methanamine is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

(4-bromo-5-chloro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H6BrClN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2

InChI Key

IXPBRHAUCDSDQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.